
3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the difluoromethyl and trimethoxyphenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the trimethoxyphenyl group can modulate its overall activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole
- 3-(Chloromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole
- 3-(Bromomethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole
Uniqueness
3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties compared to its analogs. The difluoromethyl group can enhance metabolic stability and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17F2NO3 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
3-(difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole |
InChI |
InChI=1S/C18H17F2NO3/c1-22-13-9-8-11(16(23-2)17(13)24-3)15-14(18(19)20)10-6-4-5-7-12(10)21-15/h4-9,18,21H,1-3H3 |
InChI Key |
BZHSQQZNLVQYIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=C(C3=CC=CC=C3N2)C(F)F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


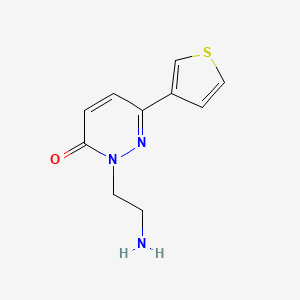
![4-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428694.png)

![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13428704.png)
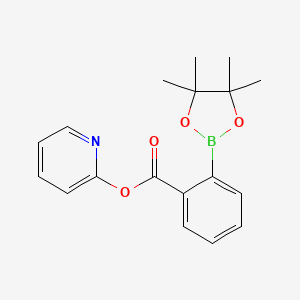
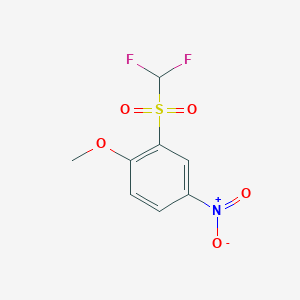
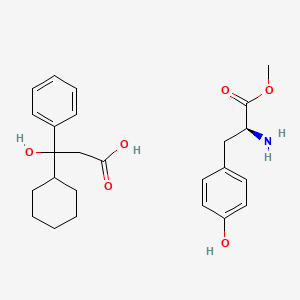

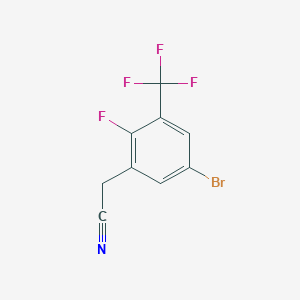

![1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine](/img/structure/B13428754.png)
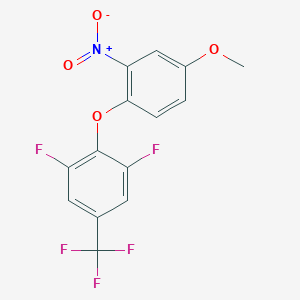
![6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B13428760.png)

